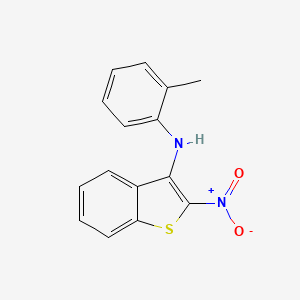

N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine

Description

Contextualization within the Landscape of Substituted Benzothiophene (B83047) Chemistry

The benzothiophene scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a cornerstone in heterocyclic chemistry. wikipedia.orgrsc.org This aromatic organic compound, with the molecular formula C₈H₆S, is recognized as a "pharmacophore," a molecular feature responsible for a drug's biological activity. researchgate.net Its derivatives are integral to the structure of numerous pharmaceuticals, including the selective estrogen receptor modulator raloxifene, the antiasthmatic drug zileuton, and the antifungal agent sertaconazole. wikipedia.orgijpsjournal.com

The versatility of the benzothiophene core stems from its rich chemistry, which allows for a wide array of synthetic modifications. researchgate.netresearchgate.net Researchers have developed numerous methods for its synthesis, including various cyclization techniques and transition metal-catalyzed reactions, enabling the creation of complex and highly substituted derivatives. chemistryviews.orgtandfonline.comresearchgate.net The chemical and pharmacological stability of the benzothiophene ring system, coupled with its low intrinsic toxicity, makes it an advantageous platform for molecular design in medicinal chemistry and materials science. researchgate.netrsc.org The study of specifically substituted benzothiophenes, such as N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine, is a logical progression in exploring the vast chemical space and potential applications of this important heterocyclic system. ijpsjournal.comresearchgate.net

Table 1: Key Structural Components and Their Significance

| Component | Chemical Class | General Significance in Organic Chemistry |

| Benzothiophene Core | Fused Aromatic Heterocycle | Privileged scaffold in medicinal chemistry; core of many bioactive compounds and functional materials. wikipedia.orgijpsjournal.com |

| **Nitro Group (-NO₂) ** | Electron-Withdrawing Group | Modulates electronic properties; versatile synthetic handle for further transformations, notably reduction to an amine. masterorganicchemistry.comnih.gov |

| Amine Group (-NH-) | Electron-Donating Group | Key functional group in many pharmaceuticals; directs further chemical reactions on the aromatic rings. masterorganicchemistry.com |

| 2-Methylphenyl Group | Aryl Substituent | Influences steric and electronic properties of the molecule, affecting its conformation and reactivity. |

Significance of the Nitro and Amine Functionalities in Advanced Organic Synthesis

The nitro and amine groups are among the most important functional groups in organic synthesis, largely due to their profound and often opposing electronic effects. The nitro group is a powerful electron-withdrawing group, which can activate adjacent parts of a molecule for nucleophilic attack or serve as a good leaving group. nih.gov Its presence on an aromatic ring deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position. masterorganicchemistry.com

One of the most synthetically valuable transformations in organic chemistry is the reduction of a nitro group to an amine. masterorganicchemistry.comorganic-chemistry.org This conversion dramatically alters the electronic character of the molecule, transforming a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This nitro-to-amine pathway is a cornerstone of synthetic strategy, allowing chemists to control the sequence of reactions and build complex molecular architectures.

Amines are fundamental building blocks for countless pharmaceuticals, agrochemicals, and dyes. nih.govresearchgate.net The amine functionality itself is a versatile handle for creating new bonds and introducing further molecular diversity. The presence of both a nitro group and an amine group within the same molecule, as in N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine, creates a polarized "push-pull" system. This electronic arrangement can give rise to unique chemical properties and reactivity, making such compounds valuable intermediates for the synthesis of more complex heterocyclic structures. nih.gov

Table 2: Comparison of Nitro and Amine Functionalities

| Feature | Nitro Group (-NO₂) | Amine Group (-NH₂) |

| Electronic Effect | Strongly electron-withdrawing | Strongly electron-donating |

| Influence on Aromatic Ring | Deactivating, meta-directing | Activating, ortho-, para-directing |

| Synthetic Role | Precursor to amines; activates molecule for nucleophilic attack. nih.gov | Key building block; directs electrophilic substitution. masterorganicchemistry.com |

| Acidity/Basicity | Generally neutral or weakly acidic at α-carbon | Basic |

Rationale for Comprehensive Academic Investigation of N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine

The Proven Benzothiophene Scaffold: As a well-established platform for bioactive compounds, any new, uniquely substituted derivative is of interest for potential applications in medicinal chemistry or materials science. researchgate.netrsc.org

The Push-Pull Substitution Pattern: The placement of a strong electron-withdrawing nitro group at the 2-position and an electron-donating amine group at the 3-position creates a polarized π-system. This arrangement is known to be important for developing molecules with interesting optical and electronic properties, such as dyes and organic electronic materials.

Versatile Synthetic Intermediate: The molecule serves as a highly functionalized building block. The nitro group can be reduced to an amine, providing a second amino group for further reactions. The amine group can be acylated, alkylated, or used in cyclization reactions to build more complex, fused heterocyclic systems. nih.gov

A comprehensive academic investigation is therefore justified to fully characterize its synthesis, explore its unique reactivity, and evaluate its potential as a precursor for a new family of benzothiophene derivatives. researchgate.netchemistryviews.orgrsc.org Such studies contribute fundamental knowledge to organic chemistry and can pave the way for the discovery of new molecules with valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-10-6-2-4-8-12(10)16-14-11-7-3-5-9-13(11)20-15(14)17(18)19/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCLSSFWXJSDHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386537 | |

| Record name | STK370621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294667-87-1 | |

| Record name | STK370621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for N 2 Methylphenyl 2 Nitro 1 Benzothiophen 3 Amine

Retrosynthetic Analysis of N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine

A logical retrosynthetic analysis of the target molecule, N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine, suggests a convergent synthetic strategy. The primary disconnection is at the C-N bond between the benzothiophene (B83047) core and the 2-methylphenyl group. This bond can be formed via a late-stage N-arylation reaction, a common and effective method for constructing such linkages. This leads to two key precursors: a 2-nitro-1-benzothiophen-3-amine scaffold and an appropriate 2-methylphenyl halide or its equivalent.

Precursor Synthesis and Functional Group Introduction Strategies

The successful synthesis of N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine hinges on the efficient preparation of its key precursors and the strategic introduction of the necessary functional groups.

The construction of the 3-aminobenzothiophene core is a critical step. Several named reactions in organic chemistry provide robust pathways to this scaffold. The Gewald aminothiophene synthesis is a powerful one-pot, multi-component reaction that can be adapted for this purpose. thieme-connect.comresearchgate.netwikipedia.orgarkat-usa.org It typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. thieme-connect.comwikipedia.orgarkat-usa.org For benzothiophenes, this would involve starting with a suitable cyclohexanone (B45756) derivative.

Another versatile method is the Fiesselmann thiophene (B33073) synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters. wikipedia.orgresearchgate.net This method allows for the regiocontrolled assembly of polysubstituted thiophenes. core.ac.uk While these are classic methods for thiophene synthesis, domino reaction protocols have also been developed for the efficient synthesis of functionalized benzothiophenes. nih.gov

Table 1: Comparison of Synthetic Methods for Substituted Aminothiophenes

| Method | Starting Materials | Key Features | Potential for Benzothiophene Core |

|---|---|---|---|

| Gewald Synthesis | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | One-pot, multi-component, good functional group tolerance. thieme-connect.comresearchgate.netwikipedia.org | Applicable with appropriate cyclic ketone precursors. |

| Fiesselmann Synthesis | α,β-Acetylenic Ester, Thioglycolic Acid Derivative | Regiocontrolled synthesis of substituted thiophenes. wikipedia.orgresearchgate.net | Adaptable for the construction of the benzothiophene ring. |

| Domino Reactions | Varies (e.g., 2-fluorobenzonitriles) | Efficient, often milder conditions, can build complex structures in a few steps. nih.gov | Provides a direct route to functionalized benzothiophenes. |

The introduction of the nitro group at the 2-position of the benzothiophene ring is typically achieved through electrophilic aromatic substitution. researchgate.netmasterorganicchemistry.com The reaction conditions for nitration must be carefully controlled to achieve the desired regioselectivity, as substitution can also occur on the benzene (B151609) portion of the benzothiophene core. rsc.org The choice of nitrating agent and solvent system is crucial in directing the substitution to the electron-rich thiophene ring. Common nitrating agents include nitric acid in the presence of a strong acid like sulfuric acid. masterorganicchemistry.com The reactivity of the benzothiophene core can be influenced by the substituents already present, which may direct the incoming nitro group. In some cases, a blocking group strategy might be employed to ensure nitration occurs at the desired position.

The final key step in the synthesis is the formation of the C-N bond between the 3-amino group of the benzothiophene and the 2-methylphenyl ring. Modern cross-coupling reactions are the methods of choice for this transformation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation. wikipedia.orgchemrxiv.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide or triflate. wikipedia.org The reaction is known for its broad substrate scope and functional group tolerance. acs.orgresearchgate.netnih.gov

Alternatively, the Ullmann condensation offers a copper-catalyzed route to N-arylation. wikipedia.orgmdpi.com While traditional Ullmann conditions often require harsh reaction conditions, modern protocols with soluble copper catalysts and various ligands have been developed to proceed under milder conditions. nih.govacs.orgnih.gov

Table 2: N-Arylation Methodologies

| Reaction | Catalyst | Typical Substrates | Key Advantages |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | Aryl halides/triflates and amines | High efficiency, broad scope, mild conditions. wikipedia.org |

| Ullmann Condensation | Copper salts or complexes | Aryl halides and amines | Cost-effective metal catalyst, improved conditions with modern ligands. wikipedia.orgmdpi.com |

Optimization of Reaction Conditions and Catalyst Selection for N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine Formation

The efficiency of the N-arylation step is highly dependent on the careful optimization of reaction parameters. For a Buchwald-Hartwig amination, the choice of palladium precursor, phosphine ligand, base, and solvent are all critical. Sterically hindered and electron-rich phosphine ligands often give the best results. The selection of the base is also crucial, with common choices including sodium tert-butoxide, lithium bis(trimethylsilyl)amide, and cesium carbonate. Solvents such as toluene, dioxane, and DMF are frequently used. nih.govacsgcipr.org

For an Ullmann-type coupling, the choice of copper source (e.g., CuI, Cu2O), ligand (e.g., diamines, amino acids), base, and solvent will significantly impact the reaction outcome. Optimization studies are essential to identify the ideal combination of these factors to maximize the yield of the desired product while minimizing side reactions. nih.govacs.org

Table 3: Parameters for Optimization in N-Arylation Reactions

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Pd(OAc)2, Pd2(dba)3 | CuI, Cu2O, Cu(acac)2 |

| Ligand | XPhos, SPhos, BINAP | 1,10-Phenanthroline, L-proline |

| Base | NaOtBu, LiHMDS, Cs2CO3 | K2CO3, Cs2CO3, K3PO4 |

| Solvent | Toluene, Dioxane, DMF | DMF, DMSO, NMP |

| Temperature | 80-120 °C | 100-180 °C |

Atom Economy and Green Chemistry Principles in N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine Synthesis

Applying the principles of green chemistry to the synthesis of N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine is crucial for developing a sustainable and environmentally responsible process. royalsocietypublishing.orgAtom economy is a key metric that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgyoutube.com Addition and cycloaddition reactions generally have high atom economy, while substitution and elimination reactions are less efficient.

Table 4: Green Chemistry Metrics

| Metric | Definition | Goal |

|---|---|---|

| Atom Economy | (MW of desired product / MW of all reactants) x 100% wikipedia.org | Maximize |

| E-Factor | Total waste (kg) / Product (kg) nih.gov | Minimize |

| Process Mass Intensity (PMI) | Total mass in (kg) / Product mass (kg) nih.gov | Minimize |

Advanced Structural Elucidation and Conformational Analysis of N 2 Methylphenyl 2 Nitro 1 Benzothiophen 3 Amine

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Supramolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. For N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine, this analysis would elucidate the planarity of the benzothiophene (B83047) ring system, the orientation of the 2-nitro group, and the spatial relationship between the benzothiophene core and the N-(2-methylphenyl) substituent.

While specific crystallographic data for N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine is not publicly available, analysis of closely related structures provides valuable insights. For instance, the crystal structure of (E)-3-[(2-Methyl-4-nitrophenyl)iminomethyl]-1-benzothiophene, an imine analogue, reveals a monoclinic crystal system with a dihedral angle of 53.36 (6)° between the benzothiophene and the substituted benzene (B151609) rings. researchgate.net In another related sulfonamide, N-(2-Methylphenyl)-2-nitrobenzenesulfonamide, the dihedral angle between the two benzene rings is 53.44 (14)°. nih.gov These examples suggest that significant torsion between the aromatic systems is a common structural feature.

X-ray diffraction also illuminates the supramolecular architecture, revealing how molecules pack in the crystal lattice through intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. In the case of N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine, the N-H group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the sulfur atom of the benzothiophene ring can act as acceptors. The aromatic rings are capable of engaging in π-π stacking interactions, which would further stabilize the crystal packing. mdpi.com Understanding these interactions is crucial as they can influence the material's physical properties, such as melting point and solubility.

Table 1: Representative Crystallographic Data for a Structurally Related Benzothiophene Derivative (Data for (E)-3-[(2-Methyl-4-nitrophenyl)iminomethyl]-1-benzothiophene, presented for illustrative purposes) researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂N₂O₂S |

| Formula Weight | 296.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6224 (4) |

| b (Å) | 7.9139 (4) |

| c (Å) | 11.7536 (5) |

| β (°) | 91.341 (4) |

| Volume (ų) | 708.82 (6) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.388 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Dynamic Processes

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine would be expected to show distinct signals for each unique proton. The aromatic protons on the benzothiophene and the 2-methylphenyl rings would appear in the downfield region (typically δ 7.0-8.5 ppm), with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants revealing their substitution pattern and neighboring protons. The N-H proton would likely appear as a broad singlet, and the methyl group (CH₃) protons would be a sharp singlet in the upfield region (around δ 2.0-2.5 ppm).

The ¹³C NMR spectrum provides information on the carbon framework. Aromatic carbons would resonate in the δ 110-150 ppm range. The presence of the electron-withdrawing nitro group would deshield the C2 carbon of the benzothiophene ring, shifting its signal downfield. The methyl carbon would appear at a characteristic upfield chemical shift (δ 15-25 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine (Ranges are estimated based on general values for similar structural motifs)

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 7.0 - 8.5 | 110 - 150 |

| N-H | Variable (broad) | - |

| Methyl C-H | 2.0 - 2.5 | 15 - 25 |

| Quaternary Aromatic C | - | 120 - 160 |

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the benzothiophene and methylphenyl ring systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments, for instance, by showing a correlation between the N-H proton and carbons in both the benzothiophene and the phenyl rings. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. bohrium.com For this molecule, NOESY could confirm the conformation around the C3-N bond by showing through-space correlations between the N-H proton and protons on the 2-methylphenyl ring, or between the methyl protons and nearby protons on the benzothiophene core.

The choice of deuterated solvent can significantly influence NMR spectra. Solvents can interact with the solute through hydrogen bonding, polarity effects, and aromatic solvent-induced shifts (ASIS). ncats.io For N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine, polar solvents like DMSO-d₆ could form hydrogen bonds with the N-H proton, causing its signal to shift downfield compared to a non-polar solvent like CDCl₃. Aromatic solvents such as benzene-d₆ can induce significant shifts in nearby protons due to anisotropic effects, which can be a useful tool for resolving overlapping signals in complex aromatic regions. Comparing spectra recorded in different solvents can therefore provide additional structural information and insight into intermolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine, FT-IR and Raman spectra would provide complementary information. Key expected vibrations include:

N-H Stretch: A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹ in the IR spectrum.

Aromatic C-H Stretch: Multiple weak to medium bands above 3000 cm⁻¹.

Nitro (NO₂) Group Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1320-1370 cm⁻¹.

C=C Aromatic Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: Typically observed in the 1250-1350 cm⁻¹ range.

Benzothiophene Ring Vibrations: Characteristic skeletal vibrations would appear in the fingerprint region (<1500 cm⁻¹).

Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The symmetric NO₂ stretch and the aromatic ring breathing modes would be expected to show strong signals in the Raman spectrum.

Table 3: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | > 3000 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretching | 1320 - 1370 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition and molecular formula. For N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine (C₁₅H₁₂N₂O₂S), HRMS would confirm the molecular weight of 284.0620 g/mol .

In addition to molecular formula confirmation, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), provides structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺˙) would be observed, and its fragmentation would likely proceed through characteristic pathways for aromatic nitro compounds and amines.

Plausible fragmentation pathways could include:

Loss of the nitro group (NO₂) as a radical (M - 46).

Loss of nitric oxide (NO) (M - 30).

Cleavage of the C-N bond between the benzothiophene ring and the amine nitrogen, leading to fragments corresponding to the [C₈H₅NOS]⁺ and [C₇H₇N]⁺ ions.

Alpha-cleavage characteristic of amines, where the bond adjacent to the nitrogen is broken.

Tandem mass spectrometry (MS/MS) experiments could be performed on the molecular ion or major fragment ions to further probe their structures and establish a detailed fragmentation pathway, providing additional confirmation of the proposed molecular structure.

Mechanistic Organic Chemistry of N 2 Methylphenyl 2 Nitro 1 Benzothiophen 3 Amine

Elucidation of Reaction Mechanisms in N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine Synthesis

A likely synthetic route would involve the reaction of a suitable ortho-substituted benzonitrile (B105546) with a source of the C2-S-C3 fragment of the benzothiophene (B83047) ring. The mechanism can be conceptualized as a multi-step process initiated by the generation of a reactive intermediate.

Proposed Mechanistic Pathway:

A plausible approach for the synthesis of the broader class of 3-amino-2-formyl-functionalized benzothiophenes involves a domino reaction protocol. nih.gov This can be adapted to understand the formation of related structures. For instance, the reaction of 2-fluorobenzonitrile (B118710) derivatives with an appropriate sulfur-containing nucleophile can lead to the formation of the 3-aminobenzothiophene core. The presence of an electron-withdrawing group on the benzonitrile facilitates the initial nucleophilic aromatic substitution.

While a direct mechanism for N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine is not explicitly detailed in the available literature, a related synthesis of N-substituted 3-nitrothiophen-2-amines provides a strong model. nih.govbeilstein-journals.org This reaction proceeds via the interaction of an α-nitroketene N,S-acetal with 1,4-dithiane-2,5-diol (B140307). The proposed mechanism involves the following key steps:

Generation of 2-mercaptoacetaldehyde: The reaction is initiated by the base-promoted decomposition of 1,4-dithiane-2,5-diol to yield 2-mercaptoacetaldehyde.

Nucleophilic Addition: The α-nitroketene N,S-acetal undergoes nucleophilic addition to the carbonyl group of 2-mercaptoacetaldehyde.

Annelation: An intramolecular cyclization occurs through the attack of the thiolate anion onto the iminium ion intermediate.

Elimination: The final step involves the elimination of water and a thiol to afford the N-substituted 3-nitrothiophen-2-amine.

This mechanistic framework, involving a sequence of nucleophilic additions, cyclization, and elimination, is a strong candidate for the synthesis of N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine, likely starting from a correspondingly substituted benzothiophene precursor.

Electron Transfer and Redox Chemistry of the Nitro Group and Thiophene (B33073) Sulfur

The electronic character of N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine is significantly influenced by the presence of the nitro group and the thiophene sulfur atom, making it susceptible to electron transfer and redox reactions.

The nitro group is a powerful electron-withdrawing group, which has a profound impact on the reactivity of the benzothiophene ring system. This electron deficiency makes the aromatic ring more susceptible to nucleophilic attack. jyamaguchi-lab.com The nitro group itself can undergo reduction under various conditions to yield nitroso, hydroxylamino, or amino functionalities. mdpi.com The one-electron reduction potential of nitrothiophene derivatives is a key parameter in determining their biological activity, particularly in the context of radiosensitization. nih.gov The reduction can be initiated by single electron transfer (SET) from an electron donor, leading to the formation of a nitro radical anion. chemrxiv.org

The thiophene sulfur atom, while part of an aromatic system, retains nucleophilic character and can be oxidized. wikipedia.org Oxidation of the thiophene ring can lead to the formation of thiophene S-oxides and S,S-dioxides. semanticscholar.orgresearchgate.net These oxidized species are no longer aromatic and exhibit diene-like reactivity, readily participating in cycloaddition reactions. semanticscholar.org The oxidation of the sulfur atom can be achieved using various oxidizing agents, and the presence of a Lewis acid can help to stop the oxidation at the monoxide stage. semanticscholar.org In the context of cytochrome P450-mediated metabolism, oxidation of the thiophene ring can lead to the formation of reactive intermediates such as thiophene-S-oxides or thiophene epoxides. nih.gov

Reactivity and Transformations of the Amine Functionality of N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine

The secondary amine functionality in N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine is a key site for further chemical modifications. Its reactivity is influenced by the electronic effects of both the benzothiophene ring and the attached 2-methylphenyl group. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing it to participate in a variety of chemical transformations.

Typical Reactions of the Amine Group:

Acylation: The amine can react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This is a common transformation for amines.

Alkylation: Reaction with alkyl halides can lead to the formation of tertiary amines.

Diazotization: Although less common for secondary aromatic amines, under specific conditions, reactions with nitrous acid could lead to the formation of N-nitrosoamines.

Coupling Reactions: The amine functionality can participate in various metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds.

Reaction with Carbonyl Compounds: The amine can react with aldehydes and ketones to form enamines or, if followed by reduction, can lead to the formation of tertiary amines. The amino group can react with various carbonyl-containing functional groups. interchim.fr

The reactivity of the amine is also modulated by the strongly electron-withdrawing nitro group at the 2-position. This can decrease the nucleophilicity of the amine by delocalizing the nitrogen lone pair into the aromatic system. Conversely, the amine group, being an electron-donating group, can influence the regioselectivity of electrophilic aromatic substitution on the benzothiophene ring, although the deactivating effect of the nitro group is likely to dominate.

Regioselectivity and Chemoselectivity in Reactions Involving N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine

The presence of multiple reactive sites in N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine—the amine group, the nitro group, the thiophene sulfur, and the aromatic rings—raises important questions of regioselectivity and chemoselectivity in its chemical transformations.

Chemoselectivity is the preferential reaction of one functional group in the presence of others. nih.gov For example, in a reduction reaction, it might be possible to selectively reduce the nitro group to an amine without affecting other functional groups, or vice versa. The choice of reducing agent and reaction conditions would be critical. For instance, catalytic hydrogenation might reduce the nitro group, while a milder reducing agent might selectively reduce an imine formed from the amine group. Similarly, in an oxidation reaction, the conditions could be tuned to selectively oxidize the thiophene sulfur without affecting the amine or the aromatic rings.

The interplay between the different functional groups is key to controlling the outcome of reactions involving this molecule. Careful selection of reagents and reaction conditions is necessary to achieve the desired regiochemical and chemochemical outcome.

Kinetic and Thermodynamic Aspects of N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine Reactions

A comprehensive understanding of the chemical behavior of N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine requires an analysis of the kinetic and thermodynamic parameters that govern its reactions. However, there is a notable absence of specific experimental data in the scientific literature regarding the kinetics and thermodynamics of reactions involving this particular compound.

Kinetic Aspects:

Kinetic studies would provide information about the rates of reaction and the factors that influence them, such as temperature, concentration, and the presence of catalysts. For instance, a kinetic study of the synthesis of this compound would help in optimizing the reaction conditions to maximize the yield and minimize the reaction time. Kinetic investigations of its various transformations, such as the reduction of the nitro group or acylation of the amine, would provide insights into the reaction mechanisms. For example, kinetic studies on the aminolysis of related nitro-activated aromatic compounds have been used to elucidate whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net The nucleophilicity of the amine group, a key kinetic parameter, can be quantified through kinetic studies of its reactions with standard electrophiles. researchgate.net

Thermodynamic Aspects:

Thermodynamic data would provide information about the feasibility and position of equilibrium for reactions involving N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine. The enthalpy and entropy of formation of the compound and its various reaction products would allow for the calculation of the Gibbs free energy change for a given reaction, indicating whether the reaction is spontaneous under standard conditions. For example, the heat of formation is a critical parameter in assessing the energetic properties of nitro-aromatic compounds. researchgate.net

Due to the lack of specific data for N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine, any discussion on its kinetic and thermodynamic properties would be purely speculative and based on analogies with structurally related compounds. Further experimental and computational studies are required to fill this knowledge gap.

Computational and Theoretical Studies on N 2 Methylphenyl 2 Nitro 1 Benzothiophen 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.orgwikipedia.org DFT calculations are central to understanding the intrinsic properties of a molecule like N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine. By solving approximations of the Schrödinger equation, DFT can determine the electron density, from which all ground-state properties of the molecule can be derived. mpg.de For organic molecules, functionals like B3LYP are commonly paired with basis sets such as 6-31G** or 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. semanticscholar.orgespublisher.com

A primary output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level corresponds to the molecule's ability to accept electrons. A lower LUMO energy signifies a better electron acceptor. semanticscholar.org

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE) . This gap is a critical descriptor of molecular stability and reactivity. youtube.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. espublisher.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. scirp.org For N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine, the electron-withdrawing nitro group is expected to lower the LUMO energy, while the electron-donating amine and methylphenyl groups would raise the HOMO energy, likely resulting in a relatively small energy gap and indicating a reactive molecule.

Table 1: Illustrative Frontier Molecular Orbital Data This table presents hypothetical, yet typical, values for FMO analysis based on DFT calculations for similar aromatic compounds.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.45 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.13 | Energy difference between LUMO and HOMO |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational chemistry provides essential tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data. nih.gov

NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). longdom.org These calculations are performed on the optimized molecular geometry. The predicted shifts are then compared to experimental spectra. This comparison can help assign signals, confirm the proposed structure, and even distinguish between different isomers or conformers. github.ioreddit.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. longdom.org Each calculated frequency corresponds to a specific molecular motion (e.g., N-H stretch, N-O stretch, C=C bend). The predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups and confirm the molecule's identity. rsc.org Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values due to approximations in the calculations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) in its UV-Vis spectrum. espublisher.comscirp.org These transitions typically involve the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO). acs.org Comparing the calculated λmax and oscillator strengths with the experimental spectrum helps to understand the electronic structure and the nature of the electron transitions (e.g., π→π* or n→π*). researchgate.netnih.gov

For N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine, TD-DFT would likely predict strong π→π* transitions associated with its extended conjugated system, leading to absorption in the visible or near-UV range.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine possesses several rotatable single bonds, particularly between the benzothiophene (B83047) core and the 2-methylphenyl ring, and around the amine linkage. This flexibility means the molecule can exist in multiple three-dimensional shapes, or conformations.

Molecular Mechanics (MM): This method uses classical physics principles to rapidly calculate the potential energy of different conformations. It is ideal for performing a conformational search to identify various low-energy structures (conformers).

Molecular Dynamics (MD): MD simulations model the atomic motions of a molecule over time, providing insight into its dynamic behavior and flexibility. mdpi.comtandfonline.com By simulating the molecule's movement, MD can explore the conformational energy landscape, revealing the most stable conformers and the energy barriers for converting between them. rsc.orgacs.org This is crucial for understanding how the molecule behaves in a real-world environment, such as in solution. acs.orgnih.gov

For the target molecule, these simulations would identify the preferred rotational angle (dihedral angle) of the methylphenyl group relative to the benzothiophene plane. This orientation is determined by a balance between steric hindrance (repulsion between the methyl group and the rest of the molecule) and electronic effects like conjugation. The results would yield a potential energy surface map, illustrating the energy of the molecule as a function of key dihedral angles.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov By modeling the reaction pathway, chemists can understand how reactants are converted into products on a step-by-step basis. osti.govresearchgate.net

This process involves:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are calculated and optimized.

Identifying Intermediates: Any stable molecules that are formed and consumed during the reaction are identified.

Finding Transition States (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. rsc.org DFT calculations are used to locate the precise geometry and energy of the TS.

For a molecule like N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine, this modeling could be used to study its synthesis, such as the final step in a nucleophilic aromatic substitution, or its potential reactions, like electrophilic substitution on one of the aromatic rings. The calculations would provide the activation energy (the difference in energy between the reactants and the transition state), which is crucial for predicting the reaction rate and feasibility. nih.govpku.edu.cnnih.gov

Quantum Chemical Descriptors for Reactivity Prediction

From the fundamental outputs of DFT calculations (like HOMO and LUMO energies), a variety of "conceptual DFT" or quantum chemical descriptors can be derived to predict the global reactivity of a molecule. researchgate.netmdpi.com These descriptors provide a quantitative measure of a molecule's stability and reaction tendencies.

Key global reactivity descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ): χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): η = (I - A) / 2. It is a measure of the molecule's resistance to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): S = 1 / (2η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index quantifies the ability of a molecule to act as an electrophile. rsc.org

These descriptors allow for a quick comparison of the reactivity of different molecules without needing to model specific reactions. rsc.org For the title compound, these values would collectively indicate its stability and its propensity to engage in electrophilic or nucleophilic interactions.

Table 2: Illustrative Quantum Chemical Reactivity Descriptors This table presents hypothetical, yet typical, values for reactivity descriptors derived from DFT calculations for similar aromatic compounds.

| Descriptor | Calculated Value (eV) | Interpretation |

|---|---|---|

| Ionization Potential (I) | 6.58 | Energy needed to remove an electron |

| Electron Affinity (A) | 2.45 | Energy released when gaining an electron |

| Electronegativity (χ) | 4.52 | Overall electron-attracting ability |

| Chemical Hardness (η) | 2.07 | Resistance to electronic change (stability) |

| Chemical Softness (S) | 0.24 | Tendency to be polarized (reactivity) |

| Electrophilicity Index (ω) | 4.93 | Capacity to accept electrons (electrophilic nature) |

Chemical Reactivity and Derivatization Strategies for N 2 Methylphenyl 2 Nitro 1 Benzothiophen 3 Amine

Electrophilic Aromatic Substitution on the Benzothiophene (B83047) and Phenyl Rings

The benzothiophene ring system and the ancillary phenyl ring are both susceptible to electrophilic aromatic substitution (EAS), although their reactivity is significantly modulated by the existing substituents. The benzothiophene nucleus itself is generally reactive towards electrophiles, with substitution patterns being well-documented. researchgate.net However, in N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine, the powerful electron-withdrawing effect of the nitro group at the 2-position deactivates the thiophene (B33073) portion of the heterocycle towards electrophilic attack. youtube.comlibretexts.org Conversely, the secondary amine at the 3-position is a potent activating group and an ortho-, para-director.

The interplay of these groups directs incoming electrophiles. The amine group's activating effect would typically direct substitution to the 4- and 6-positions of the benzothiophene ring. However, the deactivating nitro group diminishes this reactivity. On the other hand, the N-(2-methylphenyl) ring is activated by the amine linkage (an ortho-, para-director) and the methyl group (a weak activator and ortho-, para-director). Therefore, electrophilic substitution is more likely to occur on the N-phenyl ring, at positions para and ortho to the amino group, rather than on the deactivated benzothiophene core. researchgate.net

Studies on related heterocyclic systems show that reaction conditions can be tuned to favor substitution at specific sites. For instance, in the nitration of benzothiophene derivatives, lowering the reaction temperature can substantially increase regioselectivity. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

|---|---|---|

| HNO₃/H₂SO₄ (Nitration) | Substitution on the N-phenyl ring, likely at the para-position to the amine. | The N-phenyl ring is activated by the amine and methyl groups, while the benzothiophene ring is deactivated by the nitro group. libretexts.org |

| Br₂/FeBr₃ (Bromination) | Substitution on the N-phenyl ring, likely at the para-position to the amine. | Similar to nitration, the N-phenyl ring is the more activated system for electrophilic attack. nih.gov |

Nucleophilic Reactivity at the Amine and Potential Sites on the Heterocycle

The primary sites for nucleophilic reactivity in N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine are the nitrogen atom of the secondary amine and the electron-deficient benzothiophene ring.

The lone pair of electrons on the secondary amine nitrogen makes it a nucleophile. It can participate in reactions such as alkylation, acylation, and condensation. The reactivity of such heterocyclic amines has been studied, demonstrating their ability to react with various electrophiles. researchgate.net For instance, conversion of the amine to an amide via acylation is a common transformation. solubilityofthings.com

Furthermore, the presence of the strongly electron-withdrawing nitro group makes the benzothiophene ring susceptible to nucleophilic aromatic substitution (SNAr) or addition reactions, particularly at the carbon atom bearing the nitro group (C2) or other activated positions. bohrium.com Studies on 3-nitropyridines have shown that the nitro group can be displaced by strong nucleophiles, especially sulfur nucleophiles. nih.gov Similarly, reactions of other nitro-activated heterocycles with nucleophiles like amines and thiols proceed via nucleophilic addition to the activated double bond. bohrium.comresearchgate.net

Reduction Reactions of the Nitro Group to Amine or Other Nitrogenous Functionalities

The reduction of the nitro group is one of the most significant transformations for this class of compounds, as it provides a route to the corresponding amino derivative, which can serve as a precursor for a wide array of further modifications. A variety of reagents and conditions can be employed to achieve this reduction, offering control over the final product. masterorganicchemistry.comwikipedia.org

Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.com

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with a source of hydrogen (H₂ gas or transfer hydrogenation reagents like hydrazine) is a highly effective method for converting aromatic nitro groups to primary amines. masterorganicchemistry.comwikipedia.org

Metal/Acid Reduction: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are classic and reliable reagents for this transformation. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is particularly noted for its chemoselectivity, reducing nitro groups while leaving other sensitive functional groups like nitriles or esters unaffected. stackexchange.com

Depending on the reagents and conditions, the reduction can be stopped at intermediate stages to yield other nitrogenous functionalities, such as hydroxylamines or azo compounds. wikipedia.orgnih.gov

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Product | Notes |

|---|---|---|

| H₂, Pd/C or PtO₂ or Raney Ni | Primary Amine (-NH₂) | A common and efficient method for complete reduction. masterorganicchemistry.comwikipedia.org |

| Fe, Sn, or Zn in acid (e.g., HCl) | Primary Amine (-NH₂) | A classic, robust, and widely used method. masterorganicchemistry.com |

| SnCl₂·2H₂O | Primary Amine (-NH₂) | Offers high chemoselectivity, preserving other reducible groups. stackexchange.com |

| Zinc dust in aqueous NH₄Cl | Hydroxylamine (B1172632) (-NHOH) | Allows for partial reduction to the hydroxylamine stage. wikipedia.org |

| Na₂S or Na₂S₂O₄ | Primary Amine (-NH₂) | Useful for selective reductions in molecules with multiple nitro groups. wikipedia.org |

Functional Group Interconversions of the Amine and Nitro Groups

Beyond the reduction of the nitro group, both the amine and nitro functionalities can be converted into a variety of other groups, significantly expanding the molecular diversity of derivatives. solubilityofthings.comub.edu

The secondary amine can be transformed through several pathways:

Acylation: Reaction with acyl chlorides or anhydrides converts the amine into an amide, which can alter the electronic properties and steric profile of the molecule. solubilityofthings.com

Alkylation: The amine can be alkylated, though polyalkylation can be an issue. ub.edu

Diazotization: If the nitro group is first reduced to a primary amine, this new amine on the benzothiophene ring can undergo diazotization, allowing for its conversion into a wide range of substituents via Sandmeyer-type reactions.

The nitro group itself is a versatile handle for functional group interconversions. While reduction to an amine is the most common, other transformations are possible, often involving nucleophilic substitution or rearrangement reactions. google.com

Cycloaddition and Condensation Reactions Involving N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine

The reactive functional groups and the aromatic system of the title compound allow it to participate in cycloaddition and condensation reactions to build more complex, fused heterocyclic systems.

Cycloaddition Reactions: Nitro-activated aromatic systems, such as nitrobenzothiophenes, have been shown to act as effective electrophiles in dearomative [3+2] cycloaddition reactions. For example, 3-nitrobenzothiophene reacts with nonstabilized azomethine ylides to produce fused tricyclic pyrrole (B145914) derivatives under mild conditions. nih.govrsc.org This suggests that N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine could potentially undergo similar dearomatizing cycloadditions across the 2,3-double bond of the thiophene ring, driven by the electron-withdrawing nitro group.

Condensation Reactions: The secondary amine functionality can participate in condensation reactions. If a formyl group were introduced onto the benzothiophene ring (for example, at the 4-position), intramolecular condensation could lead to the formation of fused ring systems. The synthesis of benzothieno[3,2-b]pyridines has been achieved through the Friedländer annulation, which involves the condensation of an ortho-amino aldehyde with a ketone. nih.gov By first reducing the nitro group to an amine and then introducing a carbonyl functionality, similar condensation strategies could be employed to construct novel fused heterocycles. mdpi.com

Development of Novel Analogues via Structure-Reactivity Relationship Studies

The chemical reactivity outlined in the preceding sections provides a toolbox for the rational design and synthesis of novel analogues of N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine. By systematically modifying the core structure, structure-reactivity relationships (SRR) can be established. elsevierpure.comnih.gov

Key derivatization strategies include:

Reduction of the Nitro Group: Converting the -NO₂ group to an -NH₂ group fundamentally changes the electronic nature of the benzothiophene ring, increasing its electron density and activating it towards electrophilic substitution. The resulting diamine can be used to synthesize a variety of fused heterocycles.

Functionalization of the Amino Group: Acylation or alkylation of the exocyclic amine allows for fine-tuning of steric and electronic properties.

Building Fused Systems: Employing cycloaddition and condensation reactions can generate rigid, polycyclic structures with potentially novel characteristics.

By correlating the structural changes with observed chemical reactivity and, subsequently, biological activity, a deeper understanding of the molecule's behavior can be achieved, guiding the development of new compounds with desired properties. elsevierpure.comrsc.org

Exploration of Advanced Academic Applications of N 2 Methylphenyl 2 Nitro 1 Benzothiophen 3 Amine Excluding Biological/clinical

Potential in Materials Science: Optoelectronic or Semiconductor Properties

The benzothiophene (B83047) core is a well-established building block in the development of organic semiconductors. researchgate.netresearchgate.net Derivatives of rsc.orgbenzothieno[3,2-b]benzothiophene (BTBT), a related structural motif, are particularly noted for their high charge carrier mobility and thermal stability, making them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). scilit.commdpi.com The electronic properties of these materials can be finely tuned through chemical modification. mdpi.com

For N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine, the introduction of both an electron-withdrawing nitro group and an electron-donating N-aryl amine group onto the benzothiophene scaffold creates a donor-acceptor (D-A) type structure. This configuration is known to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the material's band gap and optoelectronic characteristics. nih.gov The inherent π-conjugated system of the benzothiophene core, extended by the N-(2-methylphenyl) group, provides a pathway for charge transport, a fundamental requirement for semiconductor applications. Theoretical and experimental studies on analogous benzothiophene S,S-dioxide systems demonstrate that tuning donor and acceptor groups can significantly impact optoelectronic properties. rsc.orgrsc.org

Table 1: Key Structural Features and Their Potential Impact on Material Properties

| Structural Component | Chemical Nature | Potential Influence on Properties |

|---|---|---|

| Benzothiophene Core | π-conjugated, planar heterocycle | Provides charge transport pathways; contributes to thermal stability. |

| 2-Nitro Group (-NO₂) | Strong electron-withdrawing group | Lowers LUMO energy level; enhances electron-accepting character. |

| 3-Amine Linker (-NH-) | Electron-donating group | Raises HOMO energy level; enhances electron-donating character. |

Ligand Design and Coordination Chemistry for Metal Complexes

The structure of N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine contains multiple potential coordination sites, making it a candidate for ligand design in coordination chemistry. The amine nitrogen and the oxygen atoms of the nitro group can act as Lewis basic sites, capable of donating electron pairs to a metal center. mdpi.comcardiff.ac.uk

Research on related benzothiophene derivatives has demonstrated their ability to form stable metal complexes. For instance, N,N'-(1,2-phenylene)bis(3-chlorobenzo[b]thiophene-2-carboxamide) has been used to synthesize mononuclear complexes with copper(II), cobalt(II), and nickel(II). researchgate.net The N-aryl amine moiety in the target compound could act as a bidentate ligand, coordinating to a metal ion through both the amine nitrogen and one of the nitro-group oxygens, forming a stable chelate ring. The specific geometry and electronic properties of the resulting metal complexes would depend on the choice of the metal ion, its oxidation state, and the reaction conditions. cardiff.ac.uk Such complexes are of interest for their potential catalytic, magnetic, or optical properties.

Development as a Chemical Probe or Sensor (Non-Biological Contexts)

Benzothiophene derivatives have been successfully employed as scaffolds for fluorescent chemosensors. researchgate.net Their aromatic structure provides a rigid framework for a fluorophore, and the introduction of specific functional groups can create binding sites for target analytes. The fluorescence properties of these sensors often change upon binding, allowing for detection. For example, benzothiophene-based chalcones have been developed for the real-time sensing of hydrazine, and other derivatives have been used to create probes for metal ions like copper and cadmium. rsc.orgrsc.orgnih.govacs.org

Role in Catalysis: Organocatalysis or Ligand for Transition Metal Catalysis

The potential role of N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine in catalysis can be considered from two perspectives: as an organocatalyst itself or as a ligand for a transition metal catalyst.

As an organocatalyst, the secondary amine group could potentially participate in reactions such as enamine or iminium ion catalysis. However, the electron-withdrawing effect of the adjacent 2-nitro-benzothiophene system would significantly reduce the basicity and nucleophilicity of the amine nitrogen, possibly limiting its effectiveness in traditional organocatalytic cycles. Conversely, this electronic feature could be exploited in novel catalytic pathways. For instance, some studies have utilized electrophilic 3-nitrobenzothiophenes in metal-free annulation reactions with phenols, demonstrating the reactivity of the nitro-substituted benzothiophene core. acs.org

More plausibly, the compound could serve as a ligand in transition metal catalysis. The N- and O-donor atoms could coordinate to a metal center, and the electronic properties of the ligand could be used to modulate the reactivity of the metal. The electron-withdrawing nitro group would make the ligand a stronger π-acceptor, which could stabilize low-valent metal centers. The steric bulk provided by the 2-methylphenyl group could also influence the selectivity of a catalytic reaction by controlling access to the metal's active site. While no direct catalytic applications of this specific molecule have been reported, the broader fields of nitro-containing ligands and amine-based ligands in transition metal catalysis are vast and well-developed. mdpi.com

Future Research Directions and Unexplored Avenues for N 2 Methylphenyl 2 Nitro 1 Benzothiophen 3 Amine

Integration into Complex Supramolecular Architectures

The structural features of N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine make it an intriguing candidate for the construction of complex supramolecular architectures. The presence of the nitro group, with its potential for hydrogen bonding and other non-covalent interactions, alongside the aromatic benzothiophene (B83047) and N-phenyl rings, which can participate in π-π stacking, provides multiple points for self-assembly.

Future research could focus on exploring the self-assembly properties of this molecule in various solvents and conditions to generate novel supramolecular structures such as gels, liquid crystals, or crystalline co-crystals. The interplay between the different functional groups could lead to the formation of intricate and highly ordered architectures with potential applications in materials science, including organic electronics and sensing. A systematic study of how modifications to the N-phenyl ring or the benzothiophene core affect the resulting supramolecular structures would be a valuable endeavor.

Table 1: Potential Supramolecular Interactions and Resulting Architectures

| Interacting Groups | Type of Interaction | Potential Supramolecular Architecture |

| Nitro group (O) and Amine (H) | Hydrogen Bonding | 1D chains, 2D sheets |

| Benzothiophene and Phenyl rings | π-π Stacking | Columnar stacks, layered structures |

| Benzothiophene (S) and other atoms | Halogen/Chalcogen Bonding | Co-crystals, extended networks |

High-Throughput Synthesis and Combinatorial Chemistry for Analog Libraries

To fully explore the potential of the N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine scaffold, the development of high-throughput synthesis methods is crucial. Combinatorial chemistry approaches would enable the rapid generation of a diverse library of analogs, which could then be screened for various biological activities or material properties.

The synthesis of such libraries would involve the systematic variation of the substituents on both the N-phenyl ring and the benzothiophene core. For instance, different anilines could be used in the synthesis to introduce a range of functional groups on the N-phenyl moiety. Similarly, modifications to the benzothiophene starting material could allow for the introduction of substituents at various positions on the bicyclic ring system. The development of solid-phase or solution-phase parallel synthesis methodologies would be instrumental in efficiently creating these libraries.

Table 2: Proposed Modifications for an Analog Library

| Position of Variation | Example Modifying Reagents | Potential Functional Groups Introduced |

| N-phenyl ring | Substituted anilines (e.g., chloro, methoxy, cyano) | Halogens, ethers, nitriles |

| Benzothiophene C4-C7 | Substituted 2-mercaptobenzoic acids | Alkyl, aryl, nitro groups |

| Benzothiophene C2 | Variation of the nitro precursor | Other electron-withdrawing groups |

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis of N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine and its analogs can be achieved through the application of advanced in-situ spectroscopic techniques. Real-time monitoring of the reaction progress can provide valuable kinetic and mechanistic data, leading to optimized reaction conditions and higher yields.

Techniques such as in-situ FTIR, Raman spectroscopy, and NMR spectroscopy could be employed to track the consumption of reactants and the formation of intermediates and products. This would allow for the identification of key reaction intermediates and transition states, providing insights into the reaction pathway. For example, monitoring the nucleophilic aromatic substitution step could reveal the influence of different solvents and bases on the reaction rate and selectivity.

Table 3: Applicable In-Situ Spectroscopic Techniques and Potential Insights

| Spectroscopic Technique | Information Gained | Potential for Optimization |

| In-situ FTIR | Monitoring of functional group transformations (e.g., C-N bond formation) | Catalyst screening, temperature profiling |

| In-situ Raman | Tracking changes in the benzothiophene ring system and nitro group | Solvent effects, reaction endpoint determination |

| In-situ NMR | Identification of transient intermediates and byproducts | Mechanistic elucidation, impurity profiling |

Development of Machine Learning Models for Property Prediction and Synthesis Design

The application of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate the discovery and development of novel compounds based on the N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine scaffold. By leveraging existing data on related benzothiophene and nitroaromatic compounds, predictive models can be developed to estimate various properties of new analogs before their synthesis.

Table 4: Machine Learning Applications in the Study of N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine Analogs

| Machine Learning Application | Input Data | Predicted Output | Potential Impact |

| QSAR Modeling | Molecular descriptors of analogs | Biological activity, material properties | Prioritization of synthetic targets |

| Property Prediction | Chemical structure | Solubility, toxicity, electronic properties | Early assessment of compound viability |

| Retrosynthesis Planning | Target molecule structure | Optimal synthetic routes | Streamlined and efficient synthesis |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-methylphenyl)-2-nitro-1-benzothiophen-3-amine, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogous nitro-containing benzothiophene derivatives are synthesized by reacting amines (e.g., 2-(3-chlorophenyl)ethan-1-amine) with activated acyl chlorides (e.g., 4-nitrobenzoyl chloride) in anhydrous solvents like dichloromethane, with triethylamine as a base . Optimization involves adjusting stoichiometry, temperature (e.g., 0–25°C), and catalysts (e.g., Pd/NiO for reductive amination) to improve yields .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use and NMR to confirm proton environments and carbon frameworks. UV-Vis spectroscopy identifies nitro group absorption bands (~300–400 nm). Mass spectrometry (ESI or EI-MS) validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELX refines the 3D structure. Hydrogen-bonding patterns, critical for crystal packing, are analyzed using graph set theory (e.g., Etter’s formalism) .

Q. How does the nitro group influence the compound’s electronic and steric properties?

- Methodological Answer : The nitro group is strongly electron-withdrawing, polarizing the benzothiophene ring and affecting reactivity in substitution reactions. Computational methods (DFT calculations) predict charge distribution, while SCXRD reveals steric effects from ortho-substituents (e.g., 2-methylphenyl) on molecular planarity .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution versus solid-state rigidity. Strategies include:

- Temperature-dependent NMR to detect conformational changes.

- High-resolution SCXRD (using SHELXL) to confirm static solid-state structures.

- Hydrogen-bonding analysis (via graph set theory) to explain packing effects that stabilize specific conformers .

Q. What strategies improve synthetic yield and purity for large-scale preparation?

- Methodological Answer :

- Catalyst Optimization : Use heterogeneous catalysts (e.g., Pd/NiO) for reductive amination, achieving >90% yields under mild conditions (25°C, H atmosphere) .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) removes nitro-byproducts. Recrystallization from ethanol/water enhances purity.

- Process Monitoring : In situ FTIR or HPLC tracks reaction progress and intermediate stability .

Q. What pharmacological targets are plausible for this compound, and how are mechanisms validated?

- Methodological Answer : Structural analogs (e.g., isoxazolemethylthio derivatives) show activity against cancer and viral targets . Validation steps include:

- In vitro assays : Screen against kinase enzymes (e.g., EGFR) or viral proteases using fluorescence-based activity assays.

- Molecular Docking : Simulate binding interactions with target proteins (e.g., PDB: 1M17) using AutoDock Vina.

- SAR Studies : Modify the nitro group or benzothiophene core to assess impact on potency and selectivity .

Q. How do solvent and counterion choices affect crystallization and polymorph formation?

- Methodological Answer :

- Solvent Screening : Test polar (DMF, acetone) vs. non-polar (toluene) solvents to isolate polymorphs. Slow evaporation favors single crystals.

- Counterion Effects : Salt formation (e.g., oxalate) can stabilize specific hydrogen-bonding networks, as seen in netupitant derivatives .

- Thermal Analysis : DSC/TGA identifies polymorph transitions and stability ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.